molecular formula C14H21N3O B12799963 1,2-Dimethyl-3-pyrazolidinecarboxy-2',6'-xylidide CAS No. 23340-11-6

1,2-Dimethyl-3-pyrazolidinecarboxy-2',6'-xylidide

Cat. No.: B12799963
CAS No.: 23340-11-6
M. Wt: 247.34 g/mol
InChI Key: HKFAFUJLRDYWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-3-pyrazolidinecarboxy-2’,6’-xylidide is a complex organic compound that belongs to the class of pyrazolidine derivatives. This compound is characterized by its unique structure, which includes a pyrazolidine ring substituted with dimethyl groups and a carboxy-xylidide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-pyrazolidinecarboxy-2’,6’-xylidide typically involves the reaction of 2,6-xylidine with a suitable pyrazolidine precursor. One common method includes the chlorination of L-pipecolic acid to yield L-pipecolic acid chloride, which is then reacted with 2,6-xylidine . The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 1,2-Dimethyl-3-pyrazolidinecarboxy-2’,6’-xylidide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-pyrazolidinecarboxy-2’,6’-xylidide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolidine ring or the xylidide moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-pyrazolidinecarboxy-2’,6’-xylidide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-3-pyrazolidinecarboxy-2’,6’-xylidide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

23340-11-6

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1,2-dimethylpyrazolidine-3-carboxamide

InChI

InChI=1S/C14H21N3O/c1-10-6-5-7-11(2)13(10)15-14(18)12-8-9-16(3)17(12)4/h5-7,12H,8-9H2,1-4H3,(H,15,18)

InChI Key

HKFAFUJLRDYWCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCN(N2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.